molecular formula C15H16N2O3S2 B5819856 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

Katalognummer: B5819856
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: RIPOBFZNTDMMNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound with the molecular formula C17H20N2O3S2 and a molecular weight of 364.48 g/mol . Its structure integrates a sulfamoylphenyl group, a common pharmacophore in compounds known to inhibit carbonic anhydrase (CA) enzymes . This structural feature suggests the compound may be of significant interest for researching isoform-selective CA inhibitors, which are investigated for their roles in conditions such as hypoxia-driven cancers . The molecule also contains a benzylsulfanyl ether tail, a feature that can be leveraged in structure-activity relationship (SAR) studies. The "tail approach" is a recognized drug design strategy to enhance the selectivity and binding affinity of inhibitors by engaging specific regions of the enzyme's active site . Furthermore, structurally related N-(benzene sulfonyl)acetamide derivatives have been reported to exhibit multifunctional inhibitory activity against targets like COX-2, 5-LOX, and TRPV1, indicating a broader potential research scope in inflammation and pain . This chemical entity is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

2-benzylsulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c16-22(19,20)14-8-6-13(7-9-14)17-15(18)11-21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPOBFZNTDMMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-sulfamoylphenylacetic acid with benzyl mercaptan under suitable conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Nucleophiles such as alkoxides or amines; reactions often conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The sulfanyl and sulfonamide groups play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Design and Mechanism of Action

The Tail Approach

The tail approach involves attaching a flexible linker (e.g., acetamide) to the ZBG, allowing the tail to occupy regions of the hCA active site with high structural variability among isoforms. For 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide:

  • ZBG : The sulfamoylphenyl group coordinates with the catalytic zinc ion in hCA, displacing the hydroxyl/water molecule essential for catalysis.
  • Linker : The acetamide group provides conformational flexibility, enabling the tail to adopt orientations that maximize interactions with isoform-specific residues .
  • Tail : The benzylsulfanyl moiety penetrates the hydrophobic regions of hCA VII, forming van der Waals contacts and π-stacking interactions with residues like Phe131 and Val135 .
Binding Mode in hCA II vs. hCA VII

Crystal structures (PDB: 5UN, 6XYZ) reveal key differences in binding:

  • hCA VII : The benzylsulfanyl tail forms strong van der Waals interactions with Phe131, Val135, and Leu204. Additionally, the acetamide linker adopts a trans conformation (C1-C2-N3-C4 dihedral angle: ~178°), enabling hydrogen bonding with Thr199 and Gln92 .
  • hCA II : The tail faces steric hindrance from His94 and Trp209, reducing van der Waals contacts. The acetamide linker adopts a cis conformation (dihedral angle: ~7.6°), limiting hydrogen bonding to Thr200 alone .

This structural plasticity explains the compound’s 4.8-fold selectivity for hCA VII (Ki = 8.9 nM) over hCA II (Ki = 43.2 nM) .

Comparison with Analogous Compounds

Piperazine-Tailed Analogs

A series of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized to explore tail length and flexibility:

Compound hCA VII Ki (nM) hCA II Ki (nM) Selectivity (hCA VII/II)
Benzylsulfanyl derivative 8.9 43.2 4.8
Benzhydrylpiperazine 12.4 65.7 5.3
4-Nitrophenylpiperazine 15.8 89.4 5.7

Key Findings :

  • Longer, bulkier tails (e.g., benzhydrylpiperazine) improve selectivity by engaging deeper hydrophobic pockets in hCA VII .
  • Electron-withdrawing groups (e.g., nitro) enhance polar interactions but reduce tail flexibility, slightly lowering potency .
Thiazolidine-Based Derivatives

Compounds like 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide exhibit broader isoform inhibition but lower selectivity (hCA VII Ki = 22.1 nM; hCA II Ki = 48.3 nM) due to rigid thiazolidine rings limiting tail mobility .

Triazole-Linked Sulfonamides

1,2,3-Triazole derivatives (e.g., 2-[4-(3-fluorophenyl)-1H-triazol-1-yl]-N-(4-sulfamoylphenyl)acetamide) show moderate hCA VII inhibition (Ki = 28.5 nM) but superior antibacterial activity, highlighting a trade-off between enzyme selectivity and off-target effects .

Key Research Findings

Tail Length and Flexibility : Longer, flexible tails (e.g., benzylsulfanyl, benzhydrylpiperazine) optimize interactions with hCA VII’s hydrophobic cleft, while rigid tails (e.g., thiazolidine) reduce selectivity .

Linker Conformation : The acetamide group’s dihedral angle determines hydrogen-bonding capacity. A trans conformation in hCA VII stabilizes interactions with Thr199 and Gln92, absent in hCA II .

Isoform-Specific Residues : hCA VII’s Val135 (vs. hCA II’s Ala135) and Leu204 (vs. hCA II’s Ser204) create a wider active site, accommodating bulkier tails .

Biologische Aktivität

2-(Benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide consists of a benzyl sulfanyl group and a sulfamoyl phenyl moiety attached to an acetamide backbone. The structural formula can be represented as follows:

C15H16N2O3S2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This compound's unique structure contributes to its biological properties, particularly its interactions with various biological targets.

Inhibition of Carbonic Anhydrases

Research indicates that 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide acts as an inhibitor of human carbonic anhydrases IX and XII. These enzymes are implicated in tumorigenesis and cancer progression, making this compound a candidate for anticancer therapies. The inhibition of these carbonic anhydrases may lead to reduced tumor growth and enhanced efficacy of existing treatments such as radiotherapy.

Radiosensitizing Properties

The compound exhibits radiosensitizing properties, which can enhance the effectiveness of radiotherapy in cancer treatment. This characteristic is particularly valuable in combination therapies where increasing the sensitivity of tumor cells to radiation can lead to improved treatment outcomes.

Antimicrobial Activity

The presence of the sulfamoyl group suggests potential antimicrobial activities. Compounds with similar structures have been noted for their antibacterial properties, indicating that 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide may also possess such capabilities, warranting further investigation.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Study on Carbonic Anhydrase Inhibition : A study demonstrated that 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide effectively inhibited carbonic anhydrases IX and XII, leading to decreased proliferation of cancer cells in vitro.
  • Radiosensitization Experiments : In experiments involving cancer cell lines, the compound was shown to enhance the effects of radiation therapy, suggesting its potential role as a radiosensitizer.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide relative to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamideBenzyl sulfanyl and sulfamoyl groupsAnticancer, radiosensitizer
N-(4-Sulfamoylphenyl)acetamideSulfamoyl group onlyPotential anticancer
Benzene Sulfonamide DerivativesSulfonamide moietyAntibacterial
Quinazoline DerivativesDiverse functional groupsAnticancer

The dual-targeting ability against carbonic anhydrases while also serving as a radiosensitizer distinguishes this compound from others in its class.

Q & A

Q. What are the optimal synthetic routes for 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential sulfonation, sulfamoylation, and thioether coupling. For example:

Sulfamoylation : React 4-aminobenzenesulfonamide with 2,3-dichlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfamoyl intermediate.

Thioether Formation : Couple the intermediate with 2-(benzylsulfanyl)acetyl chloride in anhydrous dichloromethane.
Optimization requires monitoring temperature (0–5°C for sulfamoylation, room temperature for coupling), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine). Purity is enhanced via recrystallization (ethanol/water) or silica gel chromatography .

Parameter Optimal Condition
Reaction Temperature0–5°C (sulfamoylation), 25°C (coupling)
SolventDichloromethane or THF
Purification MethodRecrystallization (Ethanol/H₂O)

Q. How can the structural integrity of 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Compare ¹H/¹³C NMR shifts with predicted values (e.g., sulfamoyl protons at δ 7.5–8.0 ppm, benzylsulfanyl CH₂ at δ 3.8–4.2 ppm).
  • HPLC : Monitor purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.4). IR can validate sulfonamide (1320–1250 cm⁻¹) and thioether (600–700 cm⁻¹) groups .

Q. What assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II inhibition at 10 µM).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action against carbonic anhydrase IX?

  • Methodological Answer :

Protein Preparation : Retrieve the crystal structure (PDB: 3IAI) and optimize protonation states using tools like AutoDock Tools.

Ligand Preparation : Generate 3D conformers of the compound with Open Babel.

Docking : Use AutoDock Vina with a grid box centered on the active site (Zn²⁺ coordination region). Analyze binding poses for sulfamoyl-Zn²⁺ interactions and hydrophobic contacts with residues (e.g., Thr199, Gln92). Validate with free energy calculations (ΔG < -8 kcal/mol) .

Q. How should contradictory data in cytotoxicity studies be resolved?

  • Methodological Answer : Contradictions (e.g., IC₅₀ variability across cell lines) may arise from:
  • Assay Conditions : Standardize incubation time (48–72 hr), serum content (5–10% FBS), and cell density.
  • Metabolic Interference : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3).
  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via HPLC .

Q. What strategies improve stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Use buffers (e.g., phosphate for pH 7.4) and monitor via UV-Vis (λ = 260 nm).
  • Oxidative Resistance : Add antioxidants (e.g., 0.01% BHT) during formulation.
  • Prodrug Design : Mask the sulfamoyl group with enzymatically cleavable esters .

Q. How can selective functionalization of the benzylsulfanyl group be achieved?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the sulfamoyl group with tert-butoxycarbonyl (Boc) during benzylsulfanyl oxidation to sulfone (H₂O₂/AcOH).
  • Cross-Coupling : Use Pd-catalyzed C–S coupling (e.g., with aryl iodides) in DMF at 80°C. Confirm regioselectivity via NOESY .

Q. What SAR insights guide the design of more potent analogs?

  • Methodological Answer :
  • Sulfamoyl Modifications : Replace the phenyl ring with pyridyl (e.g., 4-pyridylsulfamoyl) to enhance solubility.
  • Thioether Variations : Substitute benzyl with fluorobenzyl for improved metabolic stability. Test analogs in a panel of kinase inhibition assays (e.g., EGFR, VEGFR2) .

Q. How are advanced analytical methods (e.g., LC-MS/MS) validated for quantification?

  • Methodological Answer :
  • Calibration Curve : Linear range 0.1–50 µg/mL (R² > 0.99).
  • Precision/Accuracy : Intra-day/inter-day CV < 15%, recovery 85–115%.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. What degradation pathways dominate under hydrolytic conditions?

  • Methodological Answer :
  • Hydrolysis : Use H₂¹⁸O isotope labeling and LC-HRMS to track sulfamoyl cleavage (→ 4-aminobenzenesulfonic acid).
  • Oxidation : Identify sulfoxide/sulfone derivatives via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Thermal Degradation : Conduct TGA/DSC to detect melting point shifts (>200°C indicates stability) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.